molecular formula C7H16N2O2 B13110261 2-(Piperazin-1-yl)propane-1,3-diol

2-(Piperazin-1-yl)propane-1,3-diol

Cat. No.: B13110261
M. Wt: 160.21 g/mol
InChI Key: AMFWGESGXYAPLQ-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)propane-1,3-diol is a chemical compound that features a piperazine ring attached to a propane-1,3-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)propane-1,3-diol typically involves the reaction of piperazine with epichlorohydrin under basic conditions. The reaction proceeds through the nucleophilic attack of the piperazine nitrogen on the epoxide ring of epichlorohydrin, followed by ring opening and subsequent formation of the diol .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)propane-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Piperazin-1-yl)propane-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)propane-1,3-diol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)propan-2-ol: Similar structure but with a different position of the hydroxyl group.

    2-(Piperazin-1-yl)ethanol: Shorter carbon chain.

    3-(Piperazin-1-yl)propane-1,2-diol: Different position of the hydroxyl groups.

Uniqueness

2-(Piperazin-1-yl)propane-1,3-diol is unique due to its specific arrangement of the piperazine ring and diol groups, which can confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

2-piperazin-1-ylpropane-1,3-diol

InChI

InChI=1S/C7H16N2O2/c10-5-7(6-11)9-3-1-8-2-4-9/h7-8,10-11H,1-6H2

InChI Key

AMFWGESGXYAPLQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(CO)CO

Origin of Product

United States

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